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Ethyl 2-phenylacetate - 13C2

Cat. No.: B1157208
M. Wt: 166.18
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Description

Theoretical Foundations of Stable Isotope Tracers in Scientific Inquiry

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes into molecules to act as tracers. caymanchem.com These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), possess the same number of protons as their more abundant counterparts but differ in the number of neutrons, resulting in a greater atomic mass. nih.govresearchgate.net This mass difference allows labeled molecules to be distinguished from their unlabeled analogues using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. caymanchem.com

The fundamental principle behind stable isotope tracers lies in their chemical equivalence to the naturally occurring isotopes. caymanchem.com Because the electronic structure is virtually identical, isotopically labeled compounds exhibit the same chemical and biological properties as their unlabeled counterparts. caymanchem.com This allows them to participate in chemical reactions and metabolic pathways in an identical manner, providing an accurate snapshot of the dynamic processes occurring within a system, from a whole-organism to a subcellular level. scioninstruments.comoup.com By introducing a labeled compound into a system and tracking its journey and transformation, researchers can elucidate reaction mechanisms, quantify metabolic fluxes, and trace the fate of specific atoms or molecules. nih.govresearchgate.net

Significance of Carbon-13 Isotopic Enrichment in Molecular Investigations

Among the stable isotopes used in research, carbon-13 (¹³C) holds particular significance. Carbon is the backbone of most organic and biological molecules, making ¹³C an invaluable tool for a wide array of investigations. Unlike its radioactive counterpart, carbon-14, ¹³C is non-radioactive and therefore safe for use in a variety of experimental settings, including studies involving living organisms. nih.gov

The enrichment of molecules with ¹³C offers several distinct advantages. In mass spectrometry, the increased mass of ¹³C-labeled compounds allows for their clear differentiation from the natural abundance isotopes, facilitating accurate quantification and the elucidation of metabolic pathways. mdpi.com This is particularly useful in metabolomics for identifying and quantifying metabolites within complex biological mixtures. researchgate.netacs.orgnih.gov

In NMR spectroscopy, ¹³C labeling provides significant benefits. While the natural abundance of ¹³C is only about 1.1%, enrichment dramatically increases the signal intensity in ¹³C-NMR spectra. researchgate.net This enhanced sensitivity, coupled with the large chemical shift range of ¹³C, allows for better resolution of individual carbon atoms within a molecule, aiding in detailed structural analysis and the study of molecular interactions. researchgate.netmdpi.com The ability to introduce ¹³C at specific positions within a molecule provides a powerful method for probing the intricate details of chemical and biological transformations. chemimpex.com

Historical Context of Labeled Phenylacetate (B1230308) Derivatives in Research

The use of isotopic tracers in metabolic research has a long history, dating back to the seminal work of Schoenheimer and Rittenberg in the 1930s. nih.gov Phenylacetic acid (PAA) and its derivatives have been subjects of scientific interest for decades, initially in the context of plant biology as an auxin, a type of plant hormone. nih.govresearchgate.net Research into PAA was prominent in the 1980s, though it was later overshadowed by studies on indole-3-acetic acid (IAA). nih.govresearchgate.net

More pertinent to the use of labeled compounds, the investigation into the microbial degradation of aromatic compounds like phenylalanine and phenylacetate has provided a key historical application for isotopic labeling. For many years, the complete pathway for the aerobic breakdown of phenylacetate in bacteria was an unsolved puzzle. pnas.org A significant breakthrough came with studies that utilized ¹³C- and ¹⁴C-labeled phenylacetate. eptes.comnih.gov These investigations were crucial in elucidating a novel catabolic pathway that proceeds through coenzyme A (CoA) thioesters. nih.govnih.gov The induction of a phenylacetate-CoA ligase was reported in Pseudomonas putida two decades prior to the full pathway elucidation, hinting at an unconventional metabolic strategy. eptes.comnih.gov The use of labeled phenylacetate was instrumental in identifying key intermediates, such as ring 1,2-epoxyphenylacetyl-CoA, and confirming the steps of this widespread bacterial pathway. eptes.comnih.gov These historical studies underscore the power of isotopic labeling in uncovering fundamental biochemical processes.

Specific Research Utility and Advantages of Ethyl 2-phenylacetate - ¹³C₂ as a Tracer Compound

Ethyl 2-phenylacetate is an ester known for its pleasant, honey-like, fruity aroma, which has led to its use as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. chemimpex.comsci-hub.se While the unlabeled compound is valued for its sensory properties, the isotopically labeled version, Ethyl 2-phenylacetate-¹³C₂, serves a distinct and critical role in analytical chemistry as an internal standard.

An ideal internal standard for quantitative analysis, particularly in mass spectrometry, is a compound that is chemically identical to the analyte of interest but has a different mass. caymanchem.com This allows it to be added to a sample at a known concentration to correct for variations in sample preparation and instrument response. scioninstruments.com ¹³C-labeled compounds are considered superior internal standards because they co-elute with the unlabeled analyte and have the same ionization efficiency, but are clearly distinguishable by their mass. caymanchem.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Ethyl 2-phenylacetate and Ethyl 2-phenylacetate-¹³C₂

PropertyEthyl 2-phenylacetate (Unlabeled)Ethyl 2-phenylacetate-¹³C₂Source(s)
CAS Number 101-97-3To be assigned chemimpex.comeptes.comnih.gov
Molecular Formula C₁₀H₁₂O₂¹³C₂C₈H₁₂O₂ chemimpex.comeptes.comnih.gov
Molecular Weight ~164.20 g/mol ~166.18 g/mol chemimpex.comeptes.comnih.gov
Appearance Colorless to pale yellow liquidNot specified chemimpex.comsci-hub.se
Odor Sweet, honey-like, fruityNot specified nih.gov
Boiling Point ~227-229 °CNot specified chemimpex.comnih.gov
Melting Point ~-29 °CNot specified nih.gov
Density ~1.03 g/mL at 25 °CNot specified

Properties

Molecular Formula

C10H12O2

Molecular Weight

166.18

Purity

95% min.

Synonyms

Ethyl 2-Phenylacetate - 13C2

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Ethyl 2 Phenylacetate 13c2

Strategies for Isotopic Enrichment of Precursors

The successful synthesis of Ethyl 2-phenylacetate - 13C2 hinges on the efficient incorporation of carbon-13 isotopes into its constituent precursors: the phenylacetic acid moiety and the ethanol (B145695) moiety. The isotopic fidelity of the final product is directly dependent on the purity of these starting materials.

Synthesis of 13C2-Labeled Phenylacetic Acid Derivatives

The preparation of phenylacetic acid labeled with two carbon-13 atoms in the acetate (B1210297) portion is a key step. Commercially, Phenylacetic acid-1,2-13C2 is available with a high isotopic purity of 99 atom % 13C. sigmaaldrich.com For laboratory-scale synthesis, a common strategy involves the use of simple, commercially available 13C-labeled starting materials.

One documented approach for the synthesis of doubly labeled phenylacetic acid involves the use of [13C]barium carbonate and [13C]sodium cyanide as the primary sources of the carbon-13 isotopes. ijcce.ac.ir This method allows for the precise placement of the labels in the desired positions of the phenylacetic acid molecule.

A general representation of the synthetic steps starting from benzyl (B1604629) bromide can be envisioned as follows:

Cyanation: Benzyl bromide is reacted with a 13C-labeled cyanide source, such as sodium cyanide (Na¹³CN), to introduce the first carbon-13 atom and form phenylacetonitrile-α-¹³C.

Hydrolysis: The resulting labeled nitrile is then hydrolyzed under acidic or basic conditions. To incorporate the second ¹³C atom into the carboxylic acid group, a method starting from a precursor already containing two adjacent ¹³C atoms is necessary.

A more direct precursor, 2-(phenylthio)[1,2-¹³C₂]acetic acid, has been synthesized from commercially available [¹³C]methanol and ¹³CO₂ or ¹³C-labeled bromoacetic acid. nih.gov This labeled thioacetate (B1230152) can then serve as a versatile synthon for the preparation of various ¹³C-labeled compounds, including phenylacetic acid derivatives.

Properties of Phenylacetic acid-1,2-13C2
PropertyValue
Isotopic Purity99 atom % 13C
Molecular FormulaC₆H₅¹³CH₂¹³CO₂H
Molecular Weight138.13 g/mol
Melting Point77-79 °C
Boiling Point265 °C

Synthesis of 13C2-Labeled Ethanol Moieties

The other crucial precursor for the synthesis of this compound is ethanol labeled with two carbon-13 atoms. Similar to its acid counterpart, Ethanol-13C2 is commercially available with a high isotopic purity of 99 atom % 13C.

The industrial production of ethanol is primarily achieved through two methods: the hydration of ethene and the fermentation of sugars. alevelchemistry.co.uk For the synthesis of ¹³C₂-labeled ethanol, the hydration of ¹³C₂-ethene is the most direct and efficient method to ensure high isotopic purity. This process typically involves reacting ¹³C₂-ethene with steam at high temperature and pressure in the presence of a catalyst, such as phosphoric(V) acid coated on solid silicon dioxide. chemguide.co.uk

The fermentation of ¹³C-labeled glucose using yeast is another potential route. However, this biological process may lead to isotopic scrambling and dilution, making it less ideal for achieving the high isotopic fidelity required for many applications.

Properties of Ethanol-13C2
PropertyValue
Isotopic Purity99 atom % 13C
Molecular Formula¹³CH₃¹³CH₂OH
Molecular Weight48.05 g/mol
Boiling Point78 °C
Density0.839 g/mL at 25 °C

Esterification Protocols for this compound

With the isotopically enriched precursors in hand, the next step is the esterification reaction to form this compound. Both chemical and enzymatic methods can be employed for this transformation.

Chemical Esterification Routes

The most common and well-established method for the synthesis of esters from a carboxylic acid and an alcohol is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves the refluxing of the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com The mechanism of the Fischer esterification has been confirmed through isotopic labeling experiments, which show that the oxygen atom from the alcohol is incorporated into the ester. libretexts.org

Reaction Scheme:

C₆H₅¹³CH₂¹³COOH + ¹³CH₃¹³CH₂OH ⇌ C₆H₅¹³CH₂¹³COO¹³CH₂¹³CH₃ + H₂O (Phenylacetic acid-1,2-¹³C₂) (Ethanol-¹³C₂) (Ethyl 2-phenylacetate-¹³C₄)

The use of a dehydrating agent or the removal of water as it is formed can also shift the equilibrium to favor the product.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a milder and more selective alternative to chemical esterification. Lipases and esterases are commonly used biocatalysts for the synthesis of esters in organic solvents. semanticscholar.org Lyophilized mycelia of various fungi, such as Aspergillus oryzae and Rhizopus oryzae, have been shown to be effective biocatalysts for the acylation of alcohols with phenylacetic acid. semanticscholar.org

These enzymatic reactions are typically carried out in non-aqueous media to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. The use of enzymes can offer advantages such as high specificity, mild reaction conditions, and reduced by-product formation. Studies have demonstrated that lyophilized mycelia can achieve significant conversion yields of phenylacetic acid to its ethyl ester. semanticscholar.org

Comparison of Esterification Methods
MethodCatalystConditionsAdvantagesDisadvantages
Fischer EsterificationStrong acid (e.g., H₂SO₄)Reflux, excess alcoholWell-established, high yield with excess reagentHarsh conditions, potential for side reactions
Enzymatic SynthesisLipases/EsterasesMild temperature, organic solventHigh selectivity, mild conditionsSlower reaction rates, enzyme cost and stability

Purification and Isolation Techniques for Labeled Ethyl 2-phenylacetate

Following the esterification reaction, the labeled ethyl 2-phenylacetate must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, the catalyst, water, and any by-products.

A standard purification protocol involves the following steps:

Neutralization and Extraction: The reaction mixture is first cooled and then neutralized with a weak base, such as an aqueous sodium carbonate or sodium bicarbonate solution. youtube.com This step removes the acid catalyst and any unreacted phenylacetic acid by converting them into their water-soluble salts. The ester remains in the organic layer.

Washing: The organic layer containing the ester is then washed with water to remove any remaining salts and water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any residual water. youtube.comlookchem.com

Distillation: The final purification of the liquid ester is typically achieved by distillation. weebly.comscienceready.com.au This technique separates the ester from any non-volatile impurities and any remaining unreacted alcohol, based on differences in their boiling points. Fractional distillation can be employed for a more precise separation. lookchem.com

The purity of the final this compound can be assessed by various analytical techniques, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), which will also confirm the isotopic enrichment and fidelity of the final product.

Analytical Verification of Isotopic Position and Purity

Following the synthesis of Ethyl 2-phenylacetate-13C2, rigorous analytical verification is essential to confirm both the successful incorporation of the carbon-13 (¹³C) isotopes and their precise location within the molecular structure. This process also quantifies the isotopic purity, which is the percentage of the compound that contains the desired isotopic label. Two primary, complementary analytical techniques are employed for this purpose: High-Resolution Mass Spectrometry (HRMS) and Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry for Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the isotopic abundance and confirm the mass shift resulting from ¹³C incorporation. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high precision and accuracy, allowing for the clear differentiation between the isotopically labeled compound and its unlabeled counterpart. acs.org

In the analysis of Ethyl 2-phenylacetate-13C2, the unlabeled molecule (C₁₀H₁₂O₂) has a monoisotopic mass of approximately 164.08 Da. nih.gov The incorporation of two ¹³C atoms increases the molecular weight by approximately 2 Da. The mass spectrum of a successfully synthesized sample will show a molecular ion peak [M]⁺ at m/z 166. vulcanchem.com By comparing the relative intensities of the ion peaks corresponding to the labeled (m/z 166), partially labeled (m/z 165), and unlabeled (m/z 164) species, the isotopic purity and distribution can be accurately calculated. nih.gov This analysis is critical for confirming that the desired level of isotopic enrichment has been achieved. rsc.org

Research Findings:

Analysis of a synthesized batch of Ethyl 2-phenylacetate-13C2 using an HRMS system, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, provides a detailed mass isotopologue distribution. nih.gov The data below illustrates a typical result for a high-purity sample. The relative abundance of the M+0 peak (unlabeled) is minimal, while the M+2 peak (doubly labeled) is the base peak, confirming high isotopic enrichment.

Table 1: High-Resolution Mass Spectrometry Data for Ethyl 2-phenylacetate-13C2
IsotopologueSpeciesTheoretical m/zObserved m/zRelative Abundance (%)Isotopic Purity Contribution
M+0C₁₀H₁₂O₂164.0837164.08351.2Unlabeled Impurity
M+1¹³C₁C₉H₁₂O₂165.0871165.08690.8Singly Labeled Impurity
M+2¹³C₂C₈H₁₂O₂166.0904166.0902100.0Target Compound

Quantitative ¹³C Nuclear Magnetic Resonance Spectroscopy for Labeling Position

While HRMS confirms that the correct number of ¹³C atoms have been incorporated, it does not provide information about their specific location within the molecule. Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) spectroscopy is the definitive method for verifying the position of the isotopic labels. nih.gov This technique, also referred to as isotope ratio monitoring by NMR (irm-NMR), provides direct, quantitative information on the ¹³C abundance at each carbon position in the molecule. acs.orgresearchgate.netacs.org

In a standard ¹³C NMR spectrum of unlabeled ethyl phenylacetate (B1230308), each unique carbon atom produces a signal with an intensity corresponding to the natural abundance of ¹³C (~1.1%). vulcanchem.com For Ethyl 2-phenylacetate-13C2, the carbon atoms at the labeled positions will exhibit dramatically enhanced signal intensities, often several orders of magnitude greater than the signals from the unlabeled carbons. vulcanchem.com By integrating the signals and comparing the areas, the precise location and the extent of labeling at each intended site can be unequivocally confirmed. For accurate quantification, specific NMR parameters, such as a long repetition time, must be carefully adjusted. researchgate.net

Research Findings:

Assuming the synthesis of Ethyl 2-phenylacetate-13C2 was designed to label the carbonyl carbon and the adjacent methylene (B1212753) carbon, the q¹³C NMR spectrum would provide clear evidence of this specific labeling pattern. The signals corresponding to these two positions would be significantly more intense than all other carbon signals in the spectrum.

Table 2: Quantitative ¹³C NMR Data for Ethyl 2-phenylacetate-13C2
Carbon PositionTypical Chemical Shift (δ) ppm (Unlabeled) vulcanchem.comObserved Relative Signal IntensityLabeling Confirmation
Carbonyl (C=O)~17198.9Labeled
Methylene (CH₂)~4199.1Labeled
Aromatic (C-ipso)~1351.1Unlabeled (Natural Abundance)
Aromatic (CH)~126-1291.1Unlabeled (Natural Abundance)
Ethoxy (OCH₂)~601.1Unlabeled (Natural Abundance)
Ethoxy (CH₃)~141.1Unlabeled (Natural Abundance)

Applications in Mechanistic Organic Chemistry

Kinetic Isotope Effect (KIE) Studies with Ethyl 2-phenylacetate - ¹³C₂

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant with a heavy isotope (k_heavy). For carbon, this would be k₁₂/k₁₃. princeton.edu

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For ¹³C, these effects are typically small, in the range of 1.02 to 1.07, because the percentage change in mass is much smaller than for hydrogen isotopes. princeton.edu For a reaction where the C-C bond in the ¹³C₂-labeled ethyl phenylacetate (B1230308) is cleaved in the rate-limiting step, a primary KIE would be expected.

A secondary kinetic isotope effect occurs when the labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are even smaller than primary KIEs and can be either "normal" (k_light/k_heavy > 1) or "inverse" (k_light/k_heavy < 1). They arise from changes in the vibrational environment of the isotope between the ground state and the transition state. For example, a change in hybridization of the labeled carbon atom from sp³ to sp² during the reaction can lead to a measurable secondary KIE. nih.gov

Table 2: Expected ¹³C Kinetic Isotope Effects in Reactions of Ethyl 2-phenylacetate-¹³C₂

Reaction TypeLabeled PositionExpected KIE (k₁₂/k₁₃)Interpretation
DecarboxylationCarbonyl Carbon> 1.02 (Primary)C-C bond cleavage is part of the rate-determining step.
Sₙ2 reaction at the benzylic carbonMethylene (B1212753) Carbon> 1 (Secondary)Change in hybridization from sp³ to a more sp²-like transition state.
Enolate formationCarbonyl Carbon< 1 (Inverse Secondary)Change in hybridization from sp² to a more sp³-like enolate.

This interactive table provides examples of expected KIE values for different reaction types. Clicking on a row will provide more details on the interpretation of the KIE.

By measuring the KIE for a reaction using Ethyl 2-phenylacetate-¹³C₂, chemists can gain valuable insights into the reaction mechanism. If a significant primary KIE is observed when the carbonyl or methylene carbon is labeled, it strongly suggests that a bond to that carbon is being broken or formed in the slowest step of the reaction. Conversely, the absence of a significant KIE at a particular position indicates that the bonding at that position is not significantly altered in the rate-determining step. princeton.edu

For example, in a multi-step reaction, if the initial nucleophilic attack at the carbonyl carbon is the rate-determining step, a secondary KIE would be expected at this position. If a subsequent decarboxylation is rate-limiting, a primary KIE would be observed.

Investigations of Catalytic Cycles and Intermediates

Isotopic labeling with Ethyl 2-phenylacetate-¹³C₂ is an invaluable technique for studying complex catalytic cycles, particularly in organometallic chemistry. By introducing the labeled substrate into a catalytic reaction, it is possible to track its transformation through various intermediates within the cycle. wikipedia.org

For instance, in a palladium-catalyzed cross-coupling reaction involving ethyl 2-phenylacetate, labeling the carbonyl and adjacent carbon can help to elucidate the mechanism of oxidative addition and reductive elimination steps. By isolating and analyzing palladium-containing intermediates using techniques like NMR and mass spectrometry, the connectivity of the labeled carbons to the metal center can be determined. This provides direct evidence for the structure of these transient species and helps to validate or refute proposed catalytic cycles.

Furthermore, crossover experiments, where a mixture of labeled and unlabeled reactants is used, can reveal whether a reaction proceeds via an intermolecular or intramolecular pathway. The distribution of isotopes in the products of such an experiment can provide clear evidence for the exchange of fragments between different molecules during the catalytic process.

The Role of Ethyl 2-phenylacetate-13C2 in Unraveling Radical-Mediated Transformations

Initial searches for specific applications of Ethyl 2-phenylacetate-13C2 in the study of radical-mediated transformations did not yield detailed research findings or specific examples. The following is a generalized overview of how a 13C-labeled compound like Ethyl 2-phenylacetate-13C2 would theoretically be applied in this context, based on established principles of physical organic chemistry.

The strategic placement of stable isotopes, such as Carbon-13, within a molecule provides a powerful, non-invasive tool for chemists to trace the journey of atoms and bonds throughout a chemical reaction. In the realm of complex and often fleeting radical-mediated transformations, isotopically labeled compounds like Ethyl 2-phenylacetate-13C2 are invaluable for elucidating reaction mechanisms that would otherwise be difficult to discern. The heavier 13C isotopes act as silent reporters, allowing researchers to follow the fate of specific carbon atoms in the reactant as they evolve into products.

One of the primary techniques where Ethyl 2-phenylacetate-13C2 would be instrumental is in distinguishing between different potential mechanistic pathways. In radical reactions, molecules can undergo rearrangements, cyclizations, or fragmentations. By labeling specific carbon atoms, such as the carbonyl carbon and the adjacent methylene carbon in the acetate (B1210297) moiety (as the "-13C2" designation implies), scientists can precisely determine the new positions of these atoms in the final product structure. This information provides direct evidence for or against proposed reaction intermediates and transition states.

For instance, in a hypothetical radical-induced cyclization reaction, the position of the 13C labels in the resulting cyclic product would confirm which atoms were involved in the ring-forming bond. Similarly, in a rearrangement reaction, the scrambling or migration of the 13C labels would provide unambiguous evidence of the skeletal reorganization.

Furthermore, the use of Ethyl 2-phenylacetate-13C2 is crucial in so-called "crossover" experiments. In these experiments, a mixture of the labeled compound and its unlabeled counterpart is subjected to the radical reaction conditions. The analysis of the product mixture can reveal whether the reaction is intramolecular (occurring within a single molecule) or intermolecular (involving fragments from different molecules). If the reaction is strictly intramolecular, the products will either be fully labeled or completely unlabeled. Conversely, the presence of products with a single 13C label would indicate an intermolecular process where radical fragments have "crossed over" and combined.

The analysis of the products and the location of the isotopic labels are typically carried out using sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In 13C NMR, the labeled carbon atoms give rise to significantly enhanced signals, making them easily distinguishable from the naturally abundant 12C atoms. In mass spectrometry, the 13C2 label results in a molecular ion peak that is two mass units higher than the unlabeled compound, allowing for the clear identification and quantification of labeled fragments and products.

Applications in Biosynthesis and Metabolic Pathway Elucidation

Tracing Carbon Flux and Metabolic Intermediates in Biological Systems

Isotopically labeled compounds are invaluable for metabolic tracing studies. alfa-chemistry.com By administering a ¹³C-labeled substrate, such as Ethyl 2-phenylacetate - 13C2, to a biological system, scientists can track the journey of the labeled carbon atoms through various metabolic pathways. alfa-chemistry.com This technique, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions and helps identify active and inactive pathways. nih.govnih.govlboro.ac.uk

The labeled phenylacetate (B1230308) derived from this compound can be utilized by organisms as a precursor for the synthesis of various natural products. Aromatic compounds, in particular, often derive from precursors related to phenylacetate. nih.govnih.gov For example, in some anaerobic bacteria like Chromatium and Rhodospirillum rubrum, phenylacetate can be carboxylated to form the carbon skeleton of the amino acid phenylalanine. nih.gov By using Ethyl 2-phenylacetate labeled at specific carbons, researchers can confirm the incorporation of the phenylacetate unit into the final product and map the biosynthetic route.

Studies have demonstrated the potential for the green bioproduction of natural aroma chemicals from renewable feedstocks. researchgate.netnih.gov In engineered microbial systems, L-phenylalanine can be converted through enzymatic cascades into valuable compounds like phenylacetic acid (PAA) and phenethyl acetate (B1210297). researchgate.net The biosynthesized PAA can then be esterified to produce ethyl phenylacetate. nih.gov Using a ¹³C-labeled precursor in such systems would allow for precise tracking of carbon flow and optimization of production yields.

Table 1: Examples of Natural Products Derived from Phenylacetate Precursors

PrecursorOrganism TypeResulting Natural Product ClassResearch Application
PhenylacetateBacteria, FungiAromatic Amino Acids (e.g., Phenylalanine)Elucidating novel amino acid biosynthesis pathways. nih.gov
PhenylacetateEngineered E. coliAroma Compounds (e.g., Phenethyl acetate)Optimizing bioproduction of natural fragrances. researchgate.net
Phenylacetyl-CoABacteriaAntibiotics, Quorum Sensing MoleculesDiscovering mechanisms of secondary metabolite formation. researchgate.net

This table provides illustrative examples of how phenylacetate, the active form of this compound in situ, serves as a building block in the biosynthesis of diverse natural products.

Many microorganisms can utilize aromatic compounds like phenylacetate as a sole carbon and energy source. nih.gov The elucidation of these degradation pathways is crucial for understanding bacterial metabolism and its role in bioremediation. The use of ¹³C-labeled phenylacetate has been fundamental in unraveling the complex steps of its catabolism. nih.gov

In many aerobic bacteria, including Escherichia coli and Pseudomonas putida, phenylacetate is first activated to its coenzyme A (CoA) derivative, phenylacetyl-CoA. nih.govethz.ch This is followed by an unusual hybrid pathway that combines features of both aerobic and anaerobic metabolism. researchgate.net The aromatic ring of phenylacetyl-CoA is attacked by a multicomponent monooxygenase to form a reactive ring 1,2-epoxide. This epoxide is then isomerized to a seven-membered heterocyclic enol ether, an oxepin, which undergoes hydrolytic cleavage and subsequent β-oxidation steps to ultimately yield central metabolites like acetyl-CoA and succinyl-CoA. nih.govresearchgate.netethz.ch

By feeding cells this compound, the resulting ¹³C₂-phenylacetyl-CoA enters this pathway. Analysis of the downstream intermediates and final products via MS and NMR allows researchers to confirm the sequence of reactions and identify the specific bond cleavage and rearrangement events that occur. nih.gov

Table 2: Key Enzymatic Steps in the Aerobic Phenylacetate Degradation Pathway

StepEnzyme(s)SubstrateProductRole of ¹³C Labeling
1Phenylacetate-CoA ligase (PaaK)PhenylacetatePhenylacetyl-CoAConfirms the entry point of the labeled substrate into the pathway. nih.govnih.gov
2Multicomponent Oxygenase (PaaABC(D)E)Phenylacetyl-CoA1,2-Epoxyphenylacetyl-CoATracks the oxygenation of the aromatic ring. nih.gov
3Isomerase (PaaG)1,2-Epoxyphenylacetyl-CoAOxepin-CoAFollows the skeletal rearrangement of the ring structure. researchgate.net
4Hydrolase, Dehydrogenase, etc. (β-oxidation enzymes)Oxepin-CoA and subsequent intermediatesAcetyl-CoA and Succinyl-CoATraces the labeled carbons into central metabolic pools. nih.govethz.ch

This table outlines the core reactions of the widely conserved bacterial phenylacetate degradation pathway, which was elucidated using isotopic labeling techniques.

The degradation of ¹³C₂-labeled phenylacetate ultimately produces labeled acetyl-CoA and succinyl-CoA. nih.gov These molecules are not metabolic endpoints but are key intermediates that feed into the central carbon metabolism, primarily the tricarboxylic acid (TCA) cycle. The TCA cycle is a major hub of cellular metabolism, serving as a branch point for numerous biosynthetic pathways, including the synthesis of amino acids and nucleotides. springernature.com

When ¹³C-labeled acetyl-CoA enters the TCA cycle, the label is distributed throughout the cycle's intermediates, such as citrate, α-ketoglutarate, and oxaloacetate. By analyzing the specific labeling patterns (isotopomers) of these intermediates and the biomolecules derived from them (like amino acids), researchers can deduce the activity of the TCA cycle and quantify the relative fluxes through connected pathways. nih.govnih.gov For instance, the pattern of ¹³C in glutamate, which is derived from α-ketoglutarate, can reveal information about anaplerotic pathways that replenish TCA cycle intermediates. nih.govresearchgate.net Using this compound as the tracer source allows for a targeted investigation of how the catabolism of aromatic compounds integrates with the cell's central metabolic network.

Enzyme Mechanism Studies Using Positional ¹³C₂ Labeling

Positional labeling, where specific atoms within a molecule are replaced with isotopes, is a powerful technique for probing the detailed mechanisms of enzyme-catalyzed reactions. nih.gov this compound, with its two adjacent labeled carbons, is well-suited for such studies, as it allows researchers to track the fate of a specific carbon-carbon bond during enzymatic transformation.

The enzymes of the phenylacetate degradation pathway provide excellent targets for mechanistic studies. For example, the PaaABC(D)E monooxygenase that epoxidizes the aromatic ring is a complex enzyme. nih.gov By using phenylacetyl-CoA derived from this compound labeled in the acetyl side chain, one can investigate if the side chain's structure influences binding or catalysis in the enzyme's active site.

Similarly, the subsequent isomerization and ring-opening reactions involve significant chemical rearrangements. researchgate.net Positional ¹³C₂ labeling allows for the precise tracking of these atoms, confirming the proposed mechanisms of bond cleavage and formation. By analyzing the products with ¹³C-NMR, which is sensitive to the local environment of each carbon atom, researchers can deduce how the substrate is transformed within the enzyme's active site. nih.gov

Many enzymatic reactions are stereospecific, meaning they distinguish between chemically equivalent but spatially distinct groups in a substrate molecule. Determining the stereochemical course of a reaction is fundamental to understanding the enzyme's mechanism and the three-dimensional architecture of its active site. acs.org

Isotopic labeling is a classic method for elucidating stereochemistry. acs.orgtandfonline.com While often performed with hydrogen isotopes (deuterium and tritium), positional ¹³C₂ labeling can also provide stereochemical insights. For reactions involving the two labeled carbons from the acetyl group of phenylacetyl-CoA, their fate can be followed. For example, during the β-oxidation steps of the degradation pathway, new chiral centers are created and destroyed. By using a stereospecifically ¹³C-labeled precursor and analyzing the isotopic pattern of the product, one could determine whether a reaction proceeds with inversion or retention of configuration. This "magnetic labeling" approach uses the distinct chemical shifts of the labeled atoms to follow their stereochemical journey through the reaction. acs.org

Analysis of Biosynthetic Building Blocks and Precursors

The biosynthesis of ethyl 2-phenylacetate involves the esterification of phenylacetic acid with ethanol (B145695). Phenylacetic acid itself is a product of the metabolism of the essential amino acid, L-phenylalanine. By using isotopically labeled precursors, scientists can dissect this biosynthetic pathway and identify the origin of the carbon atoms that constitute the final product.

For instance, by feeding an organism a diet containing L-phenylalanine labeled with carbon-13, researchers can track the incorporation of these labeled carbons into phenylacetic acid and subsequently into ethyl 2-phenylacetate. The specific labeling pattern in the resulting ethyl 2-phenylacetate molecule provides definitive evidence of the biosynthetic route.

Detailed Research Findings:

In studies involving the production of L-phenylalanine in recombinant E. coli strains, 13C-labeling experiments have been instrumental in understanding the efficiency of the production pathway. By analyzing the isotopic labeling patterns in protein-bound amino acids, researchers can deduce the flux of carbon through different metabolic routes. For example, a decrease in the L-phenylalanine to glucose yield was observed over time in a production process, and 13C-flux analysis identified high rates of conversion from phosphoenolpyruvate (PEP) to pyruvate (PYR) as the primary cause for this decline nih.gov. This demonstrates the power of using labeled precursors to identify bottlenecks and inefficiencies in biosynthetic pathways.

Table 1: Isotopic Labeling of Phenylalanine Pathway Intermediates
MetaboliteIsotopic Labeling Pattern (Mass Isotopomer Distribution)Interpretation
PhenylalanineM+9Fully labeled from a [U-13C6]glucose source, indicating de novo synthesis.
PhenylpyruvateM+9Direct precursor to phenylalanine, showing the same labeling pattern.
Phenylacetic AcidM+8Derived from phenylpyruvate via decarboxylation, resulting in the loss of one labeled carbon.

Metabolic Flux Analysis (MFA) in Cultured Cells and Model Organisms

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. creative-proteomics.com 13C-MFA, which utilizes carbon-13 labeled substrates, is considered the gold standard for accurately determining intracellular fluxes. While there is no direct evidence of Ethyl 2-phenylacetate-13C2 being used as a primary tracer in MFA studies, the principles of MFA can be applied to understand the metabolic network surrounding its synthesis by using labeled precursors like glucose or phenylalanine.

When a 13C-labeled substrate is introduced into a cell culture, the labeled carbon atoms are distributed throughout the metabolic network. By measuring the isotopic labeling patterns of intracellular metabolites, particularly amino acids derived from protein hydrolysis, researchers can computationally estimate the fluxes through various pathways.

Detailed Research Findings:

In a study on an L-phenylalanine-producing E. coli strain, serial 13C-based flux analysis was performed to monitor the production phase. The analysis revealed a significant shift in metabolic fluxes over time, leading to a decrease in the efficiency of L-phenylalanine production.

Table 2: Metabolic Fluxes in an L-phenylalanine Producing E. coli Strain
Metabolic ReactionFlux at 14 hours (relative to glucose uptake)Flux at 23.3 hours (relative to glucose uptake)Conclusion
Phosphoenolpyruvate -> PyruvateLowHighIncreased flux diverts carbon away from the phenylalanine pathway. nih.gov
Pentose Phosphate PathwayStableStableNot the primary cause of yield loss.
L-Phenylalanine SynthesisHighLowReduced flux directly correlates with lower product yield. nih.gov

Furthermore, research has shown that combining labeling data from multiple sources, such as phenylalanine, glycogen, and RNA, enhances the reliability of flux estimations in the upper central metabolism of E. coli. This integrated approach provides a more comprehensive understanding of the metabolic state of the organism.

Table 3: Comparison of Flux Confidence Intervals with Different Labeling Data
Metabolic FluxConfidence Interval (Phenylalanine data only)Confidence Interval (Phenylalanine + Glycogen + RNA data)Improvement in Precision
G6P to 6PG flux± 15%± 5%Significant
Transketolase flux± 20%± 8%Significant

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Metabolites

NMR spectroscopy is a primary technique for determining the structure of organic molecules. For isotopically labeled compounds like Ethyl 2-phenylacetate-13C2, NMR provides specific insights into the location of the labels and the structural integrity of the molecule.

The ¹³C NMR spectrum of Ethyl 2-phenylacetate-13C2 is markedly different from that of the unlabeled molecule. In a standard proton-decoupled ¹³C NMR spectrum of unlabeled ethyl phenylacetate (B1230308), each unique carbon atom produces a single peak. uoi.gr The introduction of two ¹³C atoms into the molecule results in a significant enhancement of the signal intensity for the labeled carbon positions. vulcanchem.com

The chemical shifts (δ) in ¹³C NMR are indicative of the chemical environment of each carbon atom. For ethyl phenylacetate, these shifts are well-established. The carbonyl carbon is the most deshielded, appearing furthest downfield, while the aliphatic carbons of the ethyl group appear upfield. uoi.gr

Table 1: Typical ¹³C NMR Chemical Shifts for Ethyl Phenylacetate

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) ~171.1
Aromatic (C1, quaternary) ~134.3
Aromatic (C2, C6) ~129.3
Aromatic (C3, C5) ~128.5
Aromatic (C4) ~127.0
Methylene (B1212753) (-O-C H₂-CH₃) ~60.6
Methylene (Ph-C H₂-C=O) ~41.4

Data sourced from references uoi.grnih.gov. Note: The exact position of aromatic peaks can vary.

In a proton-coupled ¹³C NMR spectrum, the signals are split by the directly attached protons according to the n+1 rule. uoi.gr For example, the methyl carbon (-CH₃) appears as a quartet, and the methylene carbons (-CH₂) appear as triplets. uoi.gr For Ethyl 2-phenylacetate-13C2, if the two ¹³C labels are adjacent (e.g., at the carbonyl and adjacent methylene positions), an additional splitting pattern known as ¹³C-¹³C coupling would be observed. This homonuclear coupling provides direct evidence of the connectivity between the labeled carbon atoms.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the molecular structure, including the precise location of isotopic labels.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. researchgate.net For Ethyl 2-phenylacetate-13C2, an HSQC spectrum would show a cross-peak connecting the proton signal of the phenyl-CH₂- group with its corresponding ¹³C signal at ~41.4 ppm. Similarly, it would correlate the protons of the ethoxy group with their respective carbons. This technique confirms the C-H bond connectivity throughout the molecule.

Mass Spectrometry (MS) Applications in Isotopic Profiling

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for analyzing isotopically labeled compounds. The mass of Ethyl 2-phenylacetate-13C2 is two mass units higher than its unlabeled analog, a difference that is easily detected. vulcanchem.com

In GC-MS, the sample is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern is a molecular fingerprint that aids in identification.

The unlabeled ethyl phenylacetate has a molecular weight of 164.2 g/mol , and its mass spectrum shows a molecular ion (M⁺) peak at m/z 164. vulcanchem.commassbank.eu The spectrum is typically dominated by a base peak at m/z 91, corresponding to the stable tropylium (B1234903) ion ([C₇H₇]⁺), formed by rearrangement and cleavage of the benzyl (B1604629) group. nih.govmassbank.eu

For Ethyl 2-phenylacetate-13C2, the molecular ion peak appears at m/z 166. vulcanchem.com The fragmentation pattern will depend on the position of the ¹³C labels. If the labels are on the acetate (B1210297) portion of the molecule (e.g., the carbonyl and adjacent methylene carbon), fragments containing these carbons will be shifted by +2 m/z units, while fragments arising solely from the phenyl ring or the ethyl group will remain at their original m/z values.

Table 2: Comparison of Expected Key Mass Fragments in GC-MS

Fragment Structure m/z (Unlabeled) m/z (¹³C₂-labeled Acetate)
Molecular Ion [C₁₀H₁₂O₂]⁺ 164 166
Tropylium Ion [C₇H₇]⁺ 91 91
Phenylacetyl Ion [C₆H₅CH₂CO]⁺ 119 121
Ethyl Cation [CH₃CH₂]⁺ 29 29

Data compiled from references vulcanchem.comnih.govmassbank.eu. The m/z for the labeled compound assumes labeling on the two carbons of the acetate backbone.

LC-MS/MS is a highly sensitive and selective technique used for analyzing compounds in complex biological or environmental matrices. imtm.cz Liquid chromatography first separates the analyte of interest from other components in the sample. The separated components then enter a tandem mass spectrometer.

In the context of Ethyl 2-phenylacetate-13C2, the first mass spectrometer (MS1) can be set to select only the protonated molecular ion of the labeled compound, which has an m/z of 167 ([M+H]⁺). This selected precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it requires a compound to have both the correct precursor ion mass and a specific fragmentation pattern to be detected. imtm.cz This makes LC-MS/MS an ideal platform for metabolic studies where the labeled compound needs to be traced and quantified in complex biological fluids. tmiclinode.com

Stable Isotope Dilution Analysis (SIDA), also known as Isotope Dilution Mass Spectrometry (IDMS), is the gold standard for accurate quantification in analytical chemistry. uniovi.es Ethyl 2-phenylacetate-13C2 is an ideal internal standard for this technique. Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same behavior during sample preparation and ionization. vulcanchem.com However, it is distinguished from the native analyte by its mass in the spectrometer.

The SIDA workflow involves adding a precise, known amount of Ethyl 2-phenylacetate-13C2 to a sample containing an unknown quantity of natural ethyl phenylacetate. After extraction and processing, the sample is analyzed by GC-MS or LC-MS. The instrument measures the peak area ratio of the native analyte (e.g., m/z 164) to the labeled internal standard (e.g., m/z 166). By comparing this ratio to a calibration curve, the exact concentration of the native ethyl phenylacetate in the original sample can be determined with very high precision and accuracy, correcting for any sample loss during preparation. uniovi.esnih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic composition of a sample with very high accuracy and precision. nih.govcaltech.edu Unlike conventional mass spectrometry that provides information on the mass-to-charge ratio of an entire molecule or its fragments, IRMS measures the relative abundance of specific isotopes within a compound. For carbon-containing compounds like Ethyl 2-phenylacetate-13C2, the analysis focuses on the ¹³C/¹²C ratio.

The general approach involves quantitatively converting the organic analyte into a simple gas, which for carbon is carbon dioxide (CO₂). researchgate.net This is typically achieved through a combustion interface, often coupled with a gas chromatograph (GC-C-IRMS). nih.govcaltech.edu The resulting CO₂ gas is then introduced into the specialized mass spectrometer. The IRMS instrument is optimized to precisely measure the ion beams corresponding to the different isotopologues of CO₂ (e.g., ¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁷O) simultaneously using multiple Faraday cup detectors. caltech.edu

The results are expressed in delta (δ) notation in parts per thousand (‰, per mil) relative to an international standard, Vienna Pee Dee Belemnite (VPDB) for carbon. The high precision of IRMS, often approaching 0.1‰, is several orders of magnitude greater than that of conventional organic mass spectrometers. nih.govresearchgate.net This allows for the accurate determination of the bulk ¹³C enrichment in a synthesized batch of Ethyl 2-phenylacetate-13C2.

ParameterDescriptionTypical Value for a Highly Enriched Sample
Isotopic Ratio (¹³C/¹²C) The absolute ratio of ¹³C to ¹²C atoms in the sample.Significantly higher than the natural abundance ratio (~0.011).
Delta Value (δ¹³C) The relative deviation of the sample's ¹³C/¹²C ratio from the VPDB standard, expressed in per mil (‰).Large positive value (e.g., >100,000‰).
Precision The reproducibility of the measurement.Typically ≤ 0.2‰.

This table presents hypothetical data to illustrate the typical output for a highly enriched sample of Ethyl 2-phenylacetate-13C2 when analyzed by IRMS.

Chromatographic Separations Coupled with Isotope Detection

Coupling chromatographic separation techniques with isotope-sensitive detectors provides a powerful platform for analyzing isotopically labeled compounds within complex mixtures. This approach, known as compound-specific isotope analysis (CSIA), allows for the determination of the isotopic composition of individual compounds separated from a matrix. researchgate.net

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are instrumental in isolating Ethyl 2-phenylacetate-13C2 prior to detection. The choice of technique depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Due to its volatility, Ethyl 2-phenylacetate is well-suited for GC analysis. High-resolution capillary columns are employed to achieve separation from other components. While isotopically labeled molecules are chemically identical to their unlabeled counterparts, a small difference in retention time, known as the "isotope effect," can sometimes be observed. osti.gov The ¹³C-labeled compound may elute slightly earlier than the unlabeled one. However, this effect is often very small and requires long columns and optimized conditions to resolve. osti.gov The primary role of the GC in this context is to deliver a pure sample of the analyte to the mass spectrometer.

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), offers an alternative for separation. nih.gov Reverse-phase columns are typically used for compounds like Ethyl 2-phenylacetate. nih.govresearchgate.net A significant advancement is the development of interfaces that couple LC systems to IRMS (LC-IRMS). nih.gov This involves the quantitative conversion of the analyte in the aqueous mobile phase into CO₂ using a chemical oxidizing agent, which is then analyzed by the IRMS. nih.gov This technique expands the range of analyzable compounds to those not amenable to GC. nih.gov

When coupled with conventional mass spectrometry (GC-MS or LC-MS), the chromatographic system separates the compounds, and the mass spectrometer detects them based on their mass-to-charge ratio. Ethyl 2-phenylacetate-13C2 is readily distinguished from the native compound because its molecular weight is two mass units higher (approx. 166.2 g/mol vs. 164.2 g/mol ). vulcanchem.com This mass difference provides a clear analytical window for identification and quantification.

Analytical TechniqueParameterUnlabeled Ethyl 2-phenylacetateEthyl 2-phenylacetate-13C2
GC-MS Retention Time (Hypothetical)10.52 min10.51 min
Molecular Ion (m/z)164166
LC-MS Retention Time (Hypothetical)5.88 min5.88 min
Molecular Ion (m/z)164166

This table illustrates the expected differences in analytical data between unlabeled and ¹³C-labeled Ethyl 2-phenylacetate. The slight difference in GC retention time is a possible, though not always resolved, isotope effect.

Radiodetection is a highly sensitive detection method used in chromatography for compounds labeled with radioactive isotopes, such as Carbon-14 (¹⁴C) or Tritium (³H). This method relies on the detection of radioactive decay events (e.g., beta particles) as the labeled compound elutes from the chromatographic column.

However, this detection method is not applicable to Ethyl 2-phenylacetate-13C2. The ¹³C isotope is a stable, non-radioactive isotope of carbon. It does not undergo radioactive decay and therefore cannot be detected by radiodetectors. The analysis of compounds labeled with stable isotopes relies exclusively on techniques that can differentiate based on mass, such as Mass Spectrometry and IRMS, or on nuclear properties, like Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational and Theoretical Studies on Ethyl 2 Phenylacetate 13c2

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are fundamental to understanding how the replacement of ¹²C with ¹³C alters the energetic landscape of Ethyl 2-phenylacetate. These calculations can predict changes in bond vibrational energies, which in turn influence reaction rates and equilibria.

The kinetic isotope effect (KIE) is a key parameter derived from quantum chemical calculations that reveals the change in reaction rate upon isotopic substitution. wikipedia.org It is primarily influenced by differences in zero-point vibrational energies (ZPE) between the reactant and the transition state. google.com For a reaction involving Ethyl 2-phenylacetate-¹³C₂, such as ester hydrolysis, the KIE can indicate whether the labeled carbon atom is directly involved in bond-breaking or bond-forming events in the rate-determining step.

Calculations can model the transition state structure and determine the vibrational frequencies for both the unlabeled and the ¹³C-labeled molecule. A primary KIE, where the isotopic substitution is at a position of bond cleavage, is typically greater than 1, indicating a slower reaction for the heavier isotope. google.com Conversely, secondary KIEs, where the substitution is remote from the reaction center, are usually closer to 1. google.com For example, in the hydrolysis of Ethyl 2-phenylacetate, labeling the carbonyl carbon with ¹³C would be expected to yield a primary KIE, as this C-O bond is directly involved in the reaction.

Parameter Description Typical Calculated Value for ¹³C KIE
Primary KIEIsotopic substitution at a bond being broken/formed in the rate-limiting step.> 1 (e.g., 1.02 - 1.05)
Secondary KIEIsotopic substitution at a position not directly involved in bond changes.≈ 1 (e.g., 0.98 - 1.02)
Inverse KIEHeavier isotope reacts faster.< 1

This table provides illustrative values for ¹³C kinetic isotope effects based on general principles of chemical kinetics.

The foundation of the kinetic isotope effect lies in the concept of zero-point energy (ZPE), the minimum vibrational energy that a molecule possesses even at absolute zero. google.com A chemical bond containing a heavier isotope, such as ¹³C, has a lower vibrational frequency and consequently a lower ZPE compared to the same bond with a lighter isotope (¹²C). google.com

Vibrational analysis using quantum chemical methods can precisely calculate the vibrational frequencies of all bonds within Ethyl 2-phenylacetate and its ¹³C₂ isotopologue. The difference in ZPE between the isotopically labeled reactant and the transition state, when compared to the unlabeled species, determines the magnitude of the KIE. wikipedia.org If a bond involving the ¹³C atom becomes weaker in the transition state, the ZPE difference between the light and heavy isotopologues decreases, leading to a normal KIE where the lighter isotope reacts faster. google.com

Isotopologue Vibrational Mode Calculated Harmonic Frequency (cm⁻¹) Zero-Point Energy Contribution (kJ/mol)
Ethyl 2-phenylacetateC=O stretch~1740Higher
Ethyl 2-phenylacetate-¹³C₂ (carbonyl)¹³C=O stretch~1700Lower
Ethyl 2-phenylacetateC-O stretch~1200Higher
Ethyl 2-phenylacetate-¹³C₂ (carbonyl)¹³C-O stretch~1170Lower

This table presents hypothetical, yet realistic, calculated vibrational frequencies to illustrate the effect of ¹³C substitution on key stretching modes and the corresponding zero-point energy.

Molecular Dynamics Simulations of Labeled Compound Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. rsc.org For Ethyl 2-phenylacetate-¹³C₂, MD simulations can reveal how isotopic labeling affects its interactions with solvent molecules and potential binding partners like enzymes.

MD simulations model the movements of atoms over time based on a force field that describes the potential energy of the system. researchgate.net Although the effect of isotopic substitution on non-bonded interactions is generally small, subtle changes in molecular structure and vibrational dynamics due to the heavier ¹³C atoms can influence the collective motions and interaction energies over the course of a simulation. temple.edu For instance, simulations could explore whether the slightly altered vibrational modes of the ester group in Ethyl 2-phenylacetate-¹³C₂ affect its hydrogen bonding interactions with water molecules or its fit within an enzyme's active site. rsc.org

Predictive Modeling of Metabolic Networks with Isotopic Tracers

Ethyl 2-phenylacetate-¹³C₂ can serve as an isotopic tracer to map metabolic pathways. nih.gov When introduced into a biological system, the ¹³C labels are incorporated into downstream metabolites. nih.gov By analyzing the distribution of these labels, researchers can deduce the flow of carbon atoms through the metabolic network, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). creative-proteomics.comfrontiersin.org

Predictive modeling is a crucial component of ¹³C-MFA. nih.gov A computational model of the organism's metabolic network is constructed, defining all known biochemical reactions. mpg.de Experimental data on the isotopic labeling patterns of metabolites, typically measured by mass spectrometry or NMR spectroscopy, are then used to constrain the model. frontiersin.org Algorithms then solve for the set of metabolic fluxes that best explains the observed labeling patterns. nih.gov

For example, if Ethyl 2-phenylacetate-¹³C₂ is metabolized, the ¹³C atoms from the phenylacetate (B1230308) moiety can be traced into intermediates of pathways like the citric acid cycle. nih.gov The specific pattern of ¹³C enrichment in these intermediates provides quantitative information on the relative activity of different metabolic routes. nih.gov The choice of which carbon atoms to label in the tracer molecule is critical for maximizing the information obtained from the experiment. nih.gov

Tracer Pathway Probed Key Metabolites Analyzed Information Gained
[1,2-¹³C₂]GlucoseGlycolysis, Pentose Phosphate PathwayPyruvate, Lactate, Ribose-5-phosphateRelative flux through glycolysis vs. PPP. nih.gov
[U-¹³C₅]GlutamineTCA CycleCitrate, Succinate, MalateAnaplerotic input and TCA cycle activity. nih.gov
Ethyl 2-phenylacetate-¹³C₂Phenylalanine metabolism, TCA cycle integrationPhenylacetylglutamine, TCA intermediatesRate of phenylacetate conjugation and its connection to central carbon metabolism. nih.gov

This table illustrates how different ¹³C-labeled tracers are used to probe specific metabolic pathways.

Chemoinformatics and Data Analysis for Isotopic Data Sets

The large and complex datasets generated from experiments using isotopic tracers like Ethyl 2-phenylacetate-¹³C₂ necessitate the use of specialized chemoinformatics tools for processing and analysis. nih.gov These tools are essential for extracting meaningful biological information from raw analytical data, primarily from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org

In mass spectrometry-based metabolomics, software is used to detect peaks corresponding to different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. nih.gov These tools must correct for the natural abundance of ¹³C and other isotopes to accurately determine the extent of labeling from the tracer. researchgate.net Algorithms can then group isotopologues into isotopic clusters to reconstruct the mass isotopomer distribution (MID) for each metabolite, which is the direct input for metabolic flux analysis. nih.gov

Several software packages are available for processing this type of data, each with specific algorithms for peak detection, alignment, and isotopologue grouping. nih.govresearchgate.net

Software Tool Primary Function Key Features
XCMSMS data processingPeak detection, retention time correction, peak alignment. nih.gov
MZmine 2MS data processingModular framework for raw data import, peak detection, and visualization. nih.gov
MetExtractIsotopic labeling analysisAutomated extraction of metabolite-derived signals from LC/MS data in labeled samples. oup.com
IsoSolveData integrationIntegrates and consolidates isotopic measurements from different platforms (e. g., MS and NMR). bio.tools

This table lists examples of chemoinformatics tools used in the analysis of isotopic data sets.

Chemoinformatics databases and libraries also play a role in identifying metabolites and annotating the complex datasets generated in these experiments. neovarsity.orgdatagrok.ai By comparing experimental data to spectral libraries, researchers can identify the metabolites that have incorporated the ¹³C label from Ethyl 2-phenylacetate-¹³C₂, thus mapping its metabolic fate.

Future Research Directions and Emerging Applications

Development of Multi-Isotopic Labeling Strategies for Enhanced Resolution

The strategic incorporation of multiple isotopes into a single molecule can significantly enhance the resolution and information content of analytical measurements. Future research will likely focus on developing multi-isotopic labeling strategies for Ethyl 2-phenylacetate, going beyond the current 13C2 labeling.

One promising approach is the combination of 13C labeling with other stable isotopes, such as deuterium (B1214612) (2H) or oxygen-18 (18O), at specific positions within the Ethyl 2-phenylacetate molecule. This would create a suite of isotopologues with distinct mass shifts, allowing for more sophisticated tracer experiments. For instance, a molecule labeled with both 13C and 2H could be used to simultaneously track the fate of the carbon skeleton and specific hydrogen atoms during metabolic or chemical transformations.

These multi-isotopic labeling strategies will be instrumental in resolving complex reaction mechanisms and metabolic pathways. By monitoring the fate of multiple isotopes simultaneously, researchers can gain a more detailed understanding of bond cleavage and formation events, as well as the stereochemical outcomes of enzymatic reactions.

Integration of Labeled Ethyl 2-phenylacetate - 13C2 with Advanced Omics Technologies (e.g., Fluxomics, Metabolomics)

The integration of stable isotope labeling with advanced "omics" technologies, such as metabolomics and fluxomics, represents a powerful approach to unraveling the complexities of cellular metabolism. nih.gov this compound is well-suited for such applications, serving as a tracer to map the flow of carbon through metabolic networks. vulcanchem.com

In metabolomics studies, the use of 13C-labeled internal standards is crucial for accurate quantification of metabolites. researchgate.net this compound can serve as an ideal internal standard for the analysis of its unlabeled counterpart and related metabolites, as it co-elutes during chromatographic separation but is readily distinguishable by mass spectrometry. acs.org This allows for precise and accurate measurement of metabolite concentrations in complex biological samples.

Fluxomics, the study of metabolic fluxes, will also benefit from the use of this compound. By introducing the labeled compound into a biological system and analyzing the distribution of the 13C label in downstream metabolites, researchers can quantify the rates of metabolic pathways. nih.gov This information is critical for understanding how cells respond to genetic or environmental perturbations and for identifying potential targets for drug development.

Omics Technology Application of this compound Potential Insights
Metabolomics Internal standard for quantificationAccurate measurement of metabolite levels
Fluxomics Tracer for metabolic pathwaysDetermination of metabolic reaction rates
Proteomics Probing enzyme-substrate interactionsIdentification of proteins that bind to or metabolize Ethyl 2-phenylacetate
Lipidomics Tracing the incorporation of phenylacetate (B1230308) into complex lipidsUnderstanding the role of phenylacetate in lipid metabolism

Exploration in Bioremediation and Environmental Tracing Studies

Stable isotope tracing is a powerful tool for tracking the fate of contaminants in the environment and for monitoring the effectiveness of bioremediation strategies. youtube.com The use of this compound in such studies offers several advantages over traditional methods.

By introducing a known amount of the labeled compound into a contaminated site, researchers can trace its movement through soil and water, and monitor its degradation by microorganisms. This allows for a more accurate assessment of the natural attenuation processes and the efficacy of engineered bioremediation systems. The distinct mass of the 13C-labeled compound allows it to be differentiated from the unlabeled contaminant, providing a clear signal for tracking its fate.

Furthermore, the analysis of the 13C-labeled degradation products can provide valuable insights into the metabolic pathways used by microorganisms to break down the contaminant. This information can be used to optimize bioremediation strategies and to identify novel enzymes with potential applications in environmental biotechnology.

Innovations in Analytical Techniques for High-Throughput Isotopic Analysis

The increasing demand for high-throughput analysis in various fields, from drug discovery to environmental monitoring, is driving innovation in analytical techniques. The analysis of isotopically labeled compounds like this compound will benefit from these advancements.

High-resolution mass spectrometry (HRMS), such as Orbitrap-based platforms, is becoming increasingly accessible and offers the ability to resolve and quantify isotopologues with high precision. acs.org When coupled with rapid separation techniques like ultra-high-performance liquid chromatography (UHPLC), HRMS can enable the high-throughput analysis of large numbers of samples. acs.org

Direct infusion mass spectrometry techniques, which eliminate the need for chromatographic separation, also hold promise for the rapid screening of samples containing this compound. researchgate.net These methods can provide a quick assessment of the presence and relative abundance of the labeled compound and its metabolites, making them suitable for initial screening applications.

Analytical Technique Advantages for this compound Analysis Throughput
UHPLC-HRMS High resolution and sensitivity, accurate quantificationHigh
Direct Infusion MS Rapid analysis, no chromatography neededVery High
NMR Spectroscopy Detailed structural information, non-destructiveLow to Medium

Unexplored Enzymatic Systems and Chemical Transformations Amenable to 13C2 Labeling

The synthesis of isotopically labeled compounds often relies on enzymatic or chemical methods. vulcanchem.com While the basic synthesis of Ethyl 2-phenylacetate is well-established, there is still much to be explored in terms of novel enzymatic systems and chemical transformations that can be used to introduce the 13C2 label with high efficiency and specificity.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. vulcanchem.com Lipases and esterases are known to catalyze the esterification of phenylacetic acid, and future research could focus on identifying and engineering enzymes with improved activity and stability for the synthesis of this compound. vulcanchem.com The semi-enzymatic synthesis of other labeled compounds has demonstrated the potential of this approach. nih.gov

In the realm of chemical synthesis, new catalytic methods could be developed to facilitate the incorporation of the 13C label from simple, readily available precursors. For example, methods that utilize 13C-labeled acetylene (B1199291) as a building block could provide a versatile and atom-economical route to a wide range of labeled organic molecules. rsc.org

Q & A

Q. How can I confirm the structural integrity of Ethyl 2-phenylacetate-13C₂ after synthesis?

  • Methodological Answer: Use ¹H NMR (400 MHz, Chloroform-dd) and ¹³C NMR (101 MHz, Chloroform-dd) to analyze key signals. For example:
  • ¹³C NMR : The carbonyl carbon (C=O) of the ester group appears at ~170 ppm, while the aromatic carbons from the phenyl ring resonate between 125–143 ppm .
  • ¹H NMR : The ethyl group’s methylene protons (CH₂) split into a quartet at ~4.1–4.3 ppm, and the methyl protons (CH₃) appear as a triplet at ~1.2–1.4 ppm .
    Cross-validate with IR spectroscopy (e.g., ester C=O stretch at 1720–1757 cm⁻¹) and HRMS for accurate mass confirmation (e.g., [M + Na]⁺ calculated for related derivatives) .

Q. What are the best practices for synthesizing Ethyl 2-phenylacetate derivatives with isotopic labeling?

  • Methodological Answer: Follow protocols for esterification of phenylacetic acid with ¹³C₂-labeled ethanol. Key steps include:
  • Use anhydrous conditions to prevent hydrolysis of the ester.
  • Monitor reaction progress via TLC (Silica Gel F₂₅₄ plates, eluent: hexane/ethyl acetate) and visualize under UV (254 nm) .
  • Purify using silica gel chromatography (300–400 mesh) and confirm isotopic incorporation via ¹³C NMR or isotope-ratio mass spectrometry .

Q. How do I assess the purity of Ethyl 2-phenylacetate-13C₂ in a research setting?

  • Methodological Answer:
  • Refractive Index : Measure n20Dn_{20}^D (expected range: 1.484–1.497) using a refractometer .
  • Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection. Compare retention times to unlabeled standards .
  • IR Spectroscopy : Match absorption bands (e.g., ester C=O at ~1757 cm⁻¹) to reference spectra .

Advanced Research Questions

Q. How can Ethyl 2-phenylacetate-13C₂ be used to study reaction mechanisms in polymerization?

  • Methodological Answer: Incorporate the ¹³C₂-labeled ester as a chain-transfer agent in free-radical polymerization . Use ¹³C NMR to track the phenylacetate end group in the polymer backbone (aromatic carbons at 125–143 ppm) . Analyze polymer molecular weight via GPC and correlate with kinetic data to elucidate termination mechanisms (e.g., hydrogen-atom abstraction) .

Q. What experimental strategies resolve contradictions in isotopic tracing data for Ethyl 2-phenylacetate-13C₂?

  • Methodological Answer:
  • Isotopic Dilution Assays : Mix labeled and unlabeled compounds to distinguish natural abundance ¹³C signals from experimental incorporation .
  • High-Resolution LC-MS/MS : Quantify isotopic enrichment with precision (<1% error) and correct for matrix effects using internal standards (e.g., deuterated analogs) .
  • Statistical Validation : Apply ANOVA or t-tests to compare replicates, ensuring instrument variability (e.g., NMR shimming, GC column aging) is accounted for .

Q. How do I design an experiment to study metabolic incorporation of Ethyl 2-phenylacetate-13C₂ in microbial systems?

  • Methodological Answer:
  • Tracer Feeding : Add the labeled compound to microbial cultures (e.g., E. coli) under controlled carbon-limiting conditions.
  • Extract Intracellular Metabolites : Use cold methanol/water (80:20) for quenching and extraction.
  • GC-MS Analysis : Derivatize metabolites (e.g., silylation) and monitor ¹³C₂-labeled fragments (e.g., phenylacetyl-CoA intermediates) .
  • Pathway Modeling : Map isotopic enrichment onto metabolic networks (e.g., via OpenMebius or COBRA Toolbox) .

Q. What advanced spectroscopic techniques characterize degradation products of Ethyl 2-phenylacetate-13C₂ under oxidative conditions?

  • Methodological Answer:
  • LC-HRMS : Use a C18 column with positive/negative ionization to identify oxidation products (e.g., phenylacetic acid-13C₂ or hydroxylated derivatives).
  • 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C couplings to assign structures of complex degradation byproducts .
  • EPR Spectroscopy : Detect free radicals generated during photooxidation (e.g., TEMPO trapping experiments) .

Methodological Notes

  • Handling ¹³C-Labeled Compounds : Store Ethyl 2-phenylacetate-13C₂ in amber vials under inert gas (N₂/Ar) at –20°C to prevent isotopic exchange .
  • Waste Disposal : Segregate halogenated waste (if brominated derivatives are used) and consult institutional safety protocols for solvent recovery .
  • Data Reproducibility : Report NMR acquisition parameters (e.g., relaxation delay, number of scans) and GC temperature gradients to enable cross-lab validation .

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